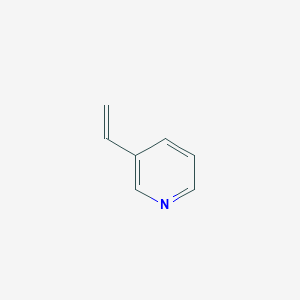

3-ビニルピリジン

概要

説明

3-Vinylpyridine is a natural product found in Nicotiana tabacum with data available.

科学的研究の応用

ジブロックコポリマーの合成

3-ビニルピリジンは、スチレンと3-ビニルピリジンモノマーをベースとするジブロックコポリマーの合成に使用されます . このプロセスには、マクロRAFT剤ポリ(3-ビニルピリジン)(P3VP)の存在下でのスチレンの界面活性剤フリーの水性可逆的付加-開裂連鎖移動(RAFT)エマルジョン重合が含まれます。 これは、約60 kDaの分子量を持つジブロックコポリマーの合成をもたらします .

重合誘起自己組織化(PISA)

3-ビニルピリジンを使用したジブロックコポリマーの合成には、重合誘起自己組織化(PISA)と呼ばれるメカニズムが関与しています。 このプロセスは、PSコアと安定化P3VPマクロRAFT剤コロナからなる、明確に定義されたミセルナノスケールオブジェクトのin situ形成をもたらします .

光学活性ポリマーの合成

3-ビニルピリジンは、ペンダントプロリン部分を含む新規な光学活性ポリマーの合成に使用されます . これらのポリマーは、(−)-L-および(+)-D-N-Boc-プロリン-[5-(4′-tert-ブチルフェニル)-3-ビニルピリジン-2-イル]アミドのラジカル重合に続いて、Boc基の脱保護によって調製されます .

均一不斉アルドール反応の触媒作用

3-ビニルピリジンを使用して合成された光学活性ポリマーは、4-ニトロベンズアルデヒドとシクロヘキサノンの均一不斉アルドール反応の触媒に使用されます . ポリマー触媒は、低分子量対応物と比較して反応速度が向上していますが、エナンチオ選択性はわずかに低下しています .

ポリビニルピリジン系電極の合成

3-ビニルピリジンは、ポリビニルピリジン(PVPy)系電極の合成に使用されます . PVPyは、ビニルピリジンのラジカル重合によって容易に調製される、芳香族複素環化合物を含む線形構造のポリマーです .

ピリジンユニットの四級化

Safety and Hazards

It is recommended to avoid all personal contact with 3-Vinylpyridine, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and concentration in hollows and sumps should be prevented . It is advised not to enter confined spaces until the atmosphere has been checked . It should not be allowed to contact humans, exposed food or food utensils .

将来の方向性

In recent research, 3-Vinylpyridine has been used in the fabrication of double-gyroid block copolymer thin films . This technique generates tunable and reversible photonic bandgaps covering the range of visible light . This suggests potential future applications of 3-Vinylpyridine in the field of photonic crystals .

作用機序

Target of Action

3-Vinylpyridine is a versatile organic compound that has been used in various chemical reactions. It has been found to be particularly useful in the synthesis of novel helical polymers containing proline moieties . These polymers have been employed to catalyze the homogeneous asymmetric aldol reaction . Therefore, the primary targets of 3-Vinylpyridine are the reactants in these chemical reactions.

Mode of Action

3-Vinylpyridine interacts with its targets through chemical reactions. For instance, in the synthesis of novel helical polymers, 3-Vinylpyridine is polymerized with proline moieties through radical polymerization . The resulting polymers are then used to catalyze the aldol reaction . The mode of action of 3-Vinylpyridine is therefore largely dependent on the specific chemical reaction it is involved in.

Biochemical Pathways

The biochemical pathways affected by 3-Vinylpyridine are those involved in the chemical reactions it participates in. For example, in the aldol reaction catalyzed by the polymers synthesized from 3-Vinylpyridine, the compound affects the pathway leading to the formation of the aldol product .

Pharmacokinetics

For instance, its water solubility, which is practically insoluble , could affect its absorption and distribution in the body.

Result of Action

The result of 3-Vinylpyridine’s action is the formation of new chemical products. In the case of the aldol reaction, the polymers synthesized from 3-Vinylpyridine catalyze the formation of the aldol product . The specific molecular and cellular effects of 3-Vinylpyridine’s action would depend on the nature of these products and their interactions with biological systems.

Action Environment

The action of 3-Vinylpyridine can be influenced by various environmental factors. For example, its reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, its stability can be influenced by light, as it is known to polymerize under room temperature . Therefore, the efficacy of 3-Vinylpyridine in chemical reactions can be significantly affected by the conditions under which the reactions are carried out.

生化学分析

Biochemical Properties

3-Vinylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of novel helical polymers. These polymers, containing proline moieties, are used in asymmetric aldol reactions . The compound interacts with enzymes such as proline derivatives, which act as catalysts in these reactions. The interaction between 3-Vinylpyridine and these enzymes enhances the reaction rate but may slightly reduce enantioselectivity due to the antagonistic action of the configurational chirality of the side-group and the conformational chirality of the polymer backbone .

Cellular Effects

3-Vinylpyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of enzymes involved in these processes, leading to changes in cellular function. For instance, in the context of polymer synthesis, 3-Vinylpyridine-containing polymers can catalyze reactions that impact cellular metabolism . Detailed studies on the specific cellular effects of 3-Vinylpyridine are limited.

Molecular Mechanism

At the molecular level, 3-Vinylpyridine exerts its effects through binding interactions with biomolecules. The compound can form complexes with enzymes and proteins, influencing their activity. For example, in asymmetric aldol reactions, 3-Vinylpyridine interacts with proline derivatives, leading to the formation of chiral secondary structures . These interactions can result in enzyme inhibition or activation, depending on the specific context of the reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Vinylpyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Vinylpyridine-containing polymers maintain their catalytic activity over extended periods, although the enantioselectivity may decrease slightly . The stability of 3-Vinylpyridine in various conditions is essential for its effective use in biochemical applications.

Dosage Effects in Animal Models

The effects of 3-Vinylpyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced reaction rates in biochemical processes. At higher doses, 3-Vinylpyridine can cause toxic or adverse effects. Detailed studies on the dosage effects of 3-Vinylpyridine in animal models are necessary to determine the threshold levels and potential toxicity .

Metabolic Pathways

3-Vinylpyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 3-Vinylpyridine is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . Understanding the transport mechanisms of 3-Vinylpyridine is essential for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of 3-Vinylpyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within the cell . Detailed studies on the subcellular localization of 3-Vinylpyridine are necessary to fully understand its biochemical effects.

特性

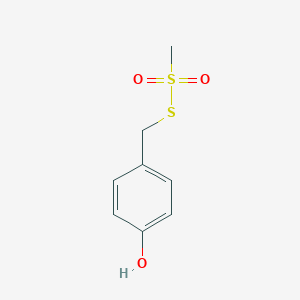

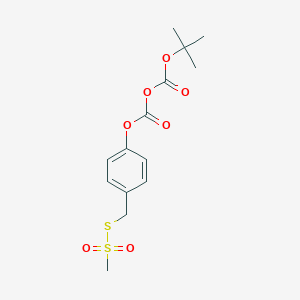

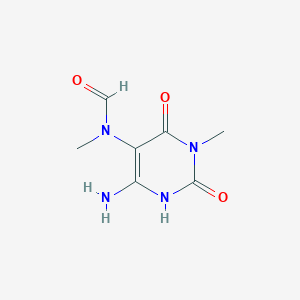

IUPAC Name |

3-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-2-7-4-3-5-8-6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZYLEIWHTWHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28501-18-0 | |

| Record name | Pyridine, 3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28501-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90149912 | |

| Record name | 3-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-55-7 | |

| Record name | 3-Vinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9ZU09Z27A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-vinylpyridine?

A1: 3-Vinylpyridine has a molecular formula of C₇H₇N and a molecular weight of 105.14 g/mol.

Q2: What are some methods for synthesizing 3-vinylpyridine?

A2: 3-Vinylpyridine can be synthesized through various methods:

- Direct Vinylation of Pyridine: This method involves reacting pyridine with acetylene in the presence of a catalyst and a solvent like dimethyl sulfoxide (DMSO) [].

- Reaction of Dimethylvinylidene Carbene with Methylpyrroles: Treating specific methylpyrroles with dimethylvinylidene carbene, often generated under phase-transfer catalytic conditions, yields 3-vinylpyridines [].

- Pyrolysis: Pyrolysis of cherry red tobacco and specific Amadori products derived from nornicotine in cherry red tobacco can yield 3-vinylpyridine as a pyrolysis product [].

Q3: How is the structure of 3-vinylpyridine confirmed?

A3: The structure of 3-vinylpyridine can be confirmed using spectroscopic techniques such as Proton Magnetic Resonance (PMR) and Infrared (IR) spectroscopy. Elemental analysis can be utilized to verify the composition, while techniques like Thin Layer Chromatography (TLC) and Gas Liquid Chromatography (GLC) can assess purity [].

Q4: How does the stability of 3-vinylpyridine in aqueous solutions vary with factors like pH and counterion type?

A4: The stability of 3-vinylpyridine, specifically its protonated form, in aqueous solutions is influenced by the counterion present. Research using potentiometric titrations reveals that chloride ions (Cl-) exhibit the weakest binding affinity to the positively charged pyridinium groups of 3-vinylpyridine compared to other counterions such as bromide (Br-), nitrate (NO3-), and perchlorate (ClO4-) []. This suggests that the choice of counterion can impact the stability and behavior of 3-vinylpyridine in aqueous environments.

Q5: What are the applications of 3-vinylpyridine in polymer chemistry?

A5: 3-vinylpyridine serves as a versatile monomer in polymer synthesis:

- Amphiphilic Copolymers: 3-Vinylpyridine is utilized to create amphiphilic copolymers that self-assemble into hydrophobic microdomains in aqueous solutions. These copolymers have potential applications in areas like drug delivery [, , ].

- Graft Polymerization: Surface-initiated nitroxide-mediated radical polymerization allows for the grafting of polystyrene and poly(3-vinylpyridine) onto magnetite nanoparticles. These modified nanoparticles have enhanced dispersibility and potential in various fields [].

- Helical Polymers for Catalysis: Optically active polymers containing 3-vinylpyridine and proline units exhibit chiral secondary structures. These polymers show catalytic activity in asymmetric aldol reactions, potentially offering advantages in asymmetric synthesis [].

Q6: How does the structure of poly(3-vinylpyridine) influence its behavior in aqueous solutions?

A6: The behavior of poly(3-vinylpyridine) in aqueous solutions is strongly influenced by its structure. Studies employing techniques such as viscosimetry, solvatochromism, and molecular rotor fluorescence spectroscopy indicate that poly(3-vinylpyridine) can form hydrophobic microdomains in water even at low concentrations []. Increasing the proportion of 3-vinylpyridine units in copolymers leads to more stable hydrophobic microdomains. Cryo-transmission electron microscopy (cryo-TEM) further supports these findings, revealing distinct organizational patterns, such as fingerprint-like structures, in poly(3-vinylpyridine) in aqueous environments [, ].

Q7: Is 3-vinylpyridine found in tobacco smoke, and if so, how does its concentration compare between mainstream and sidestream smoke?

A7: Yes, 3-vinylpyridine is a significant component of tobacco smoke. Research indicates that its concentration is notably higher in sidestream smoke compared to mainstream smoke. This difference contributes to the distinct aroma and potentially higher irritation levels associated with sidestream smoke [, , ].

Q8: What other compounds are commonly found alongside 3-vinylpyridine in tobacco smoke?

A8: Tobacco smoke contains a complex mixture of compounds. Some of the major constituents found along with 3-vinylpyridine include nicotine, ammonia, pyridine, 3-hydroxypyridine, and various other pyridines. Notably, the levels of these compounds can differ between mainstream and sidestream smoke, influencing the overall composition and potential health effects of tobacco smoke exposure [, , ].

Q9: Does 3-vinylpyridine exhibit any particular chemoselectivity in reactions like hydroformylation?

A9: Yes, 3-vinylpyridine displays distinct chemoselectivity compared to its isomer, 4-vinylpyridine, in reactions like hydroformylation. While 3-vinylpyridine undergoes complete conversion to its corresponding branched aldehyde under rhodium-catalyzed hydroformylation conditions, 4-vinylpyridine primarily undergoes hydrogenation to 4-ethylpyridine. This difference in reactivity is attributed to the distinct electronic properties and behavior of the intermediates formed during the reaction pathway [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。